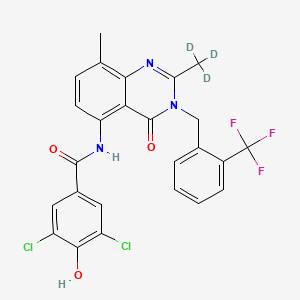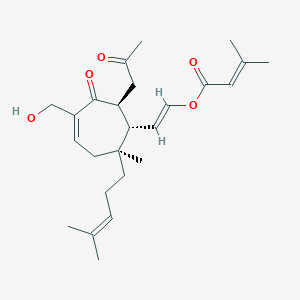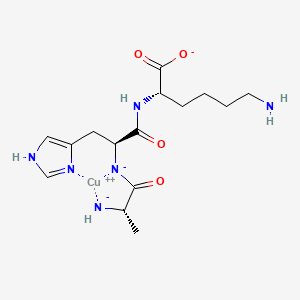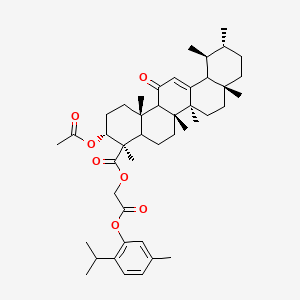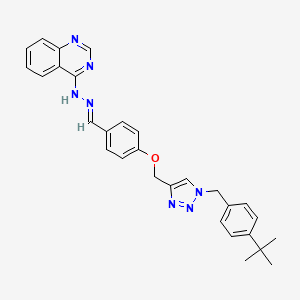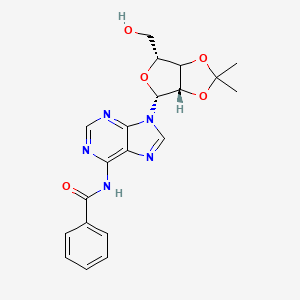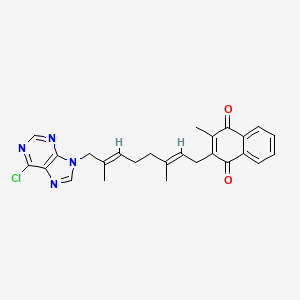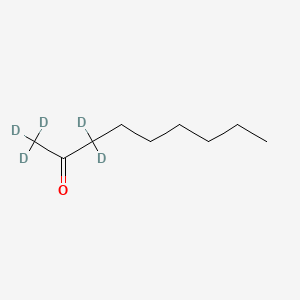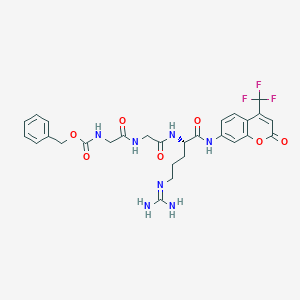
Z-Gly-Gly-Arg-AFC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Gly-Arg-AFC involves the coupling of Nα-benzyloxycarbonyl-glycyl-glycyl-arginine with 7-amino-4-methylcoumarin. This process typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
Z-Gly-Gly-Arg-AFC primarily undergoes hydrolysis reactions when exposed to proteolytic enzymes. The cleavage of the peptide bond between arginine and 4-methylcoumarin results in the release of a fluorescent product .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include thrombin, plasminogen activators, and other proteolytic enzymes. The reaction conditions often involve maintaining the temperature at 37°C to mimic physiological conditions .
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which emits fluorescence at a specific wavelength, allowing for the quantification of enzyme activity .
科学的研究の応用
Z-Gly-Gly-Arg-AFC is widely used in scientific research due to its versatility as a fluorogenic substrate. Some of its applications include:
作用機序
Z-Gly-Gly-Arg-AFC exerts its effects through the specific cleavage of its peptide bond by proteolytic enzymes. The molecular target of this compound is the active site of these enzymes, where the hydrolysis reaction occurs. The cleavage results in the release of 7-amino-4-methylcoumarin, which emits fluorescence. This fluorescence can be measured to determine the activity of the enzyme and to study the kinetics of the reaction .
類似化合物との比較
Z-Gly-Gly-Arg-AFC is unique due to its specific peptide sequence and the fluorogenic nature of its cleavage product. Similar compounds include:
Z-Gly-Gly-Arg-AMC: Another fluorogenic substrate with a similar peptide sequence but a different fluorophore, 7-amino-4-methylcoumarin.
Ala-Gly-Arg-pNA: A chromogenic substrate that releases para-nitroaniline upon cleavage, used in similar enzyme assays.
The uniqueness of this compound lies in its high sensitivity and specificity for certain proteolytic enzymes, making it a valuable tool in both research and industrial applications .
特性
分子式 |
C28H30F3N7O7 |
|---|---|
分子量 |
633.6 g/mol |
IUPAC名 |
benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H30F3N7O7/c29-28(30,31)19-12-24(41)45-21-11-17(8-9-18(19)21)37-25(42)20(7-4-10-34-26(32)33)38-23(40)14-35-22(39)13-36-27(43)44-15-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12,20H,4,7,10,13-15H2,(H,35,39)(H,36,43)(H,37,42)(H,38,40)(H4,32,33,34)/t20-/m0/s1 |
InChIキー |
TWNJYUWAKBTEJI-FQEVSTJZSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
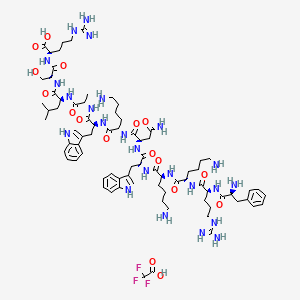
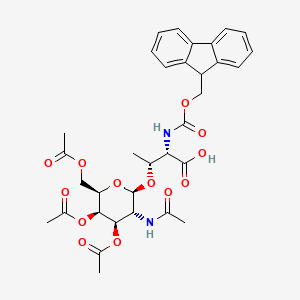
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
